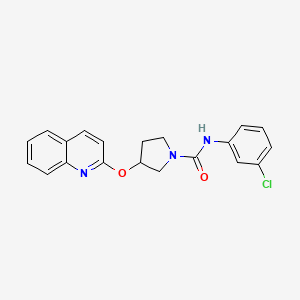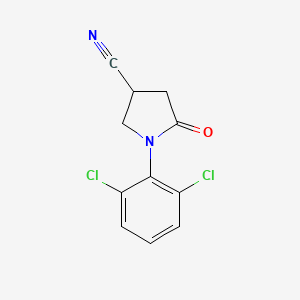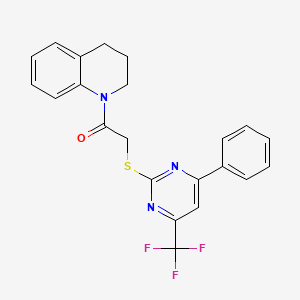![molecular formula C13H22N2O4 B2593941 Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate CAS No. 2490401-59-5](/img/structure/B2593941.png)
Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methyl]carbamate” is a chemical compound with the molecular formula C13H22N2O4. It is related to 2-oxabicyclo[2.1.1]hexanes, which are saturated bioisosteres of the ortho-substituted phenyl ring .
Synthesis Analysis
The synthesis of related compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexane modules, has been achieved through the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This efficient and modular approach opens the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of this compound includes a 2-oxabicyclo[2.1.1]hexane moiety, which is a saturated bioisostere of the ortho-substituted phenyl ring . Crystallographic analysis has revealed that these structures and the ortho-substituted phenyl ring have similar geometric properties .Chemical Reactions Analysis
While specific chemical reactions involving “Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methyl]carbamate” are not mentioned in the available literature, the related 2-oxabicyclo[2.1.1]hexanes have been used to replace the phenyl ring in bioactive compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.33. Other physical and chemical properties are not specified in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis of Spirocyclic Compounds
The synthesis of spirocyclopropanated analogues of insecticides, such as Thiacloprid and Imidacloprid, demonstrates the utility of spirocyclic and oxabicyclic structures in developing new chemical entities with potential applications in agriculture. The key synthesis steps involve cocyclization, showcasing the versatility of spirocyclic frameworks for generating biologically active compounds (Brackmann et al., 2005).
Development of Heterocyclic Compounds
Research into reactions of compounds containing active methylene groups with various reagents highlights the potential for synthesizing heterocyclic compounds with diverse biological activities. This approach can lead to the discovery of new drugs and materials with enhanced properties (Moskalenko & Boev, 2012).
Preparation of Carbocyclic Analogs
The synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, important for nucleic acid research, demonstrates the relevance of such structures in medicinal chemistry. These analogues can be instrumental in studying the structure-activity relationships of nucleotide derivatives (Ober et al., 2004).
Constrained Peptidomimetics Synthesis
The synthesis of constrained peptidomimetics, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, illustrates the application of these structures in developing novel peptide-based drug discovery tools. These mimetics can serve as rigid dipeptide analogs for structure-activity studies (Mandal et al., 2005).
Novel Non-Natural Amino Acids
The synthesis of novel spiro[2.3]hexane amino acids, serving as conformationally restricted analogs of γ-aminobutyric acid (GABA), highlights the significance of these structures in neuroscience research. These analogs can be explored as modulators of GABAergic cascades, potentially leading to new treatments for neurological disorders (Yashin et al., 2017).
Zukünftige Richtungen
The development of saturated bioisosteres of the ortho-substituted phenyl ring, such as 2-oxabicyclo[2.1.1]hexanes, suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds . This could lead to novel structures with improved physicochemical properties .
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-10(2,3)18-9(16)15-6-11-4-12(14,5-11)13(19-11)7-17-8-13/h4-8,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOSQLZUSNKBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)COC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2593860.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2593861.png)
![5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2593863.png)

![N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593867.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2593873.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2593874.png)
![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2593875.png)


![2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2593879.png)
![7-Bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2593881.png)